5-Chloro-N,N-dipropylimidazo[1,2-a]pyrimidin-7-amine

Lipophilicity Membrane permeability CNS drug design

5-Chloro-N,N-dipropylimidazo[1,2-a]pyrimidin-7-amine (CAS 89099-88-7) is a heterocyclic research chemical belonging to the imidazo[1,2-a]pyrimidine class, a scaffold widely investigated for its ability to modulate diverse neurological and inflammatory targets, including GABAA receptors and dopamine receptor subtypes. Its molecular formula is C12H17ClN4, with a molecular weight of 252.74 g/mol, a computed XLogP3 of 4.3, and 5 rotatable bonds.

Molecular Formula C12H17ClN4
Molecular Weight 252.74 g/mol
CAS No. 89099-88-7
Cat. No. B12905004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-N,N-dipropylimidazo[1,2-a]pyrimidin-7-amine
CAS89099-88-7
Molecular FormulaC12H17ClN4
Molecular Weight252.74 g/mol
Structural Identifiers
SMILESCCCN(CCC)C1=NC2=NC=CN2C(=C1)Cl
InChIInChI=1S/C12H17ClN4/c1-3-6-16(7-4-2)11-9-10(13)17-8-5-14-12(17)15-11/h5,8-9H,3-4,6-7H2,1-2H3
InChIKeyUXSXYFCGZGRHRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-N,N-dipropylimidazo[1,2-a]pyrimidin-7-amine (CAS 89099-88-7): Product Profile and Core Physicochemical Properties


5-Chloro-N,N-dipropylimidazo[1,2-a]pyrimidin-7-amine (CAS 89099-88-7) is a heterocyclic research chemical belonging to the imidazo[1,2-a]pyrimidine class, a scaffold widely investigated for its ability to modulate diverse neurological and inflammatory targets, including GABAA receptors and dopamine receptor subtypes [1][2]. Its molecular formula is C12H17ClN4, with a molecular weight of 252.74 g/mol, a computed XLogP3 of 4.3, and 5 rotatable bonds [3]. These fundamental properties define its physicochemical boundaries and differentiate it from its nearest N-alkyl homologs.

Why 5-Chloro-N,N-dipropylimidazo[1,2-a]pyrimidin-7-amine Cannot Be Simply Interchanged with Similar N-Alkyl Analogs


Within the 5-chloro-imidazo[1,2-a]pyrimidin-7-amine series, the N,N-dialkyl substitution is not a passive structural element. Increasing the chain length from methyl to ethyl to propyl systematically alters lipophilicity, molecular size, and conformational flexibility without changing the core polar surface area [1]. These changes directly impact critical drug-like properties such as membrane permeability, metabolic stability, and target binding kinetics, meaning that procurement decisions cannot rely on scaffold similarity alone. The quantitative evidence below demonstrates that these homologous compounds are functionally distinct chemical entities, not generic substitutes.

Quantitative Differential Evidence for 5-Chloro-N,N-dipropylimidazo[1,2-a]pyrimidin-7-amine vs. N-Alkyl Homologs


Lipophilicity (LogP) Drive: Dipropyl Analog is 1.56 Log Units More Lipophilic than the Dimethyl Congener

The 5-chloro-N,N-dipropylimidazo[1,2-a]pyrimidin-7-amine possesses a computed LogP of 3.01, which is substantially higher than its N,N-dimethyl (LogP 1.45) and N,N-diethyl (LogP 2.23) counterparts . This 1.56 and 0.78 log-unit increase respectively positions the compound in the optimal lipophilicity range for blood-brain barrier penetration, without additional polar surface area penalty.

Lipophilicity Membrane permeability CNS drug design

Molecular Weight Optimization: The Dipropyl Analog Provides a 28-56 Da Increment Over Shorter Homologs

The target compound has a molecular weight of 252.74 g/mol, compared to 196.64 g/mol for the N,N-dimethyl analog and 224.69 g/mol for the N,N-diethyl analog . This systematic increase places the dipropyl analog closer to the mean molecular weight of CNS drugs (around 310 Da) than the diethyl or dimethyl versions, without exceeding the Lipinski Rule-of-5 threshold.

Molecular weight Pharmacokinetics Lead optimization

Fragment-Like Polar Surface Area (PSA) Maintained Across the Series Despite Increasing Non-Polar Bulk

The topological polar surface area (TPSA) remains constant at 33.43 Ų across the N,N-dimethyl, N,N-diethyl, and N,N-dipropyl analogs . This indicates that the addition of methylene groups increases only the non-polar surface area, elevating LogP without compromising the hydrogen-bonding capacity that often limits oral absorption and brain penetration.

Polar surface area Bioavailability CNS penetration

Conformational Flexibility Gradient: Dipropyl Analog Has 7 Rotatable Bonds vs. 3 for Dimethyl

The number of rotatable bonds increases from 3 (dimethyl) to 5 (diethyl) to 7 (dipropyl) across the homolog series [1]. Higher flexibility can impose an entropic penalty upon target binding but may also enable adaptation to distinct binding site conformations, potentially influencing subtype selectivity profiles.

Conformational flexibility Selectivity Binding entropy

Imidazo[1,2-a]pyrimidine Core: Known Engagement of GABAA Benzodiazepine Site with Functional Subtype Selectivity

The imidazo[1,2-a]pyrimidine scaffold has been characterized as a benzodiazepine site ligand at GABAA receptors, with demonstrated functional selectivity for α3/α2 subtypes over α1, a profile associated with anxiolysis without sedation [1][2]. While direct binding data for the 5-chloro-N,N-dipropyl derivative at GABAA subtypes are not publicly available, its structural alignment with the established pharmacophore model and the lipophilic character conferred by the dipropyl chain suggest potential for similar or enhanced subtype engagement relative to published lead compounds.

GABAA receptor Anxiolytic Subtype selectivity

Optimal Research and Procurement Scenarios for 5-Chloro-N,N-dipropylimidazo[1,2-a]pyrimidin-7-amine


Lead Optimization in CNS Drug Discovery Programs Targeting GABAA Receptors

Based on the scaffold's known functional selectivity for GABAA α2/α3 subtypes over α1 [1] and this compound's elevated LogP of 3.01 with a maintained TPSA of 33.43 Ų , the dipropyl analog is a strong candidate for structure-activity relationship (SAR) studies aimed at improving blood-brain barrier penetration over the dimethyl (LogP 1.45) or diethyl (LogP 2.23) analogs. Procurement should prioritize this compound when CNS exposure is a critical design parameter.

Probing the Influence of Lipophilicity on Dopamine D3 Receptor Antagonism

The imidazo[1,2-a]pyrimidine core has been linked to dopamine D3 receptor binding [1]. The systematic lipophilicity gradient (LogP: 1.45 < 2.23 < 3.01) across the N-alkyl homolog series enables a controlled investigation of how increased lipophilicity affects off-rate, selectivity window over D2 receptors, and functional antagonism. The dipropyl compound represents the upper-end lipophilic probe in this series, valuable for defining the lipophilicity-selectivity relationship.

Biophysical and Permeability Profiling of a Homologous Series for Predictive ADME Models

With identical TPSA (33.43 Ų) but increasing LogP, molecular weight, and rotatable bond count, this homologous series is an ideal system for calibrating in silico and in vitro permeability models. The dipropyl analog serves as the high-LogP, high-flexibility member of the panel, essential for testing the predictive accuracy of PAMPA, Caco-2, and MDCK assays across the series [1].

Quote Request

Request a Quote for 5-Chloro-N,N-dipropylimidazo[1,2-a]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.